molecular formula C6H9NO4 B1234428 beta-Ethylideneaspartate CAS No. 97402-97-6

beta-Ethylideneaspartate

Cat. No.: B1234428
CAS No.: 97402-97-6
M. Wt: 159.14 g/mol
InChI Key: OHNZEFGZTXQOCT-SWOZAWMQSA-N
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Description

β-Ethylideneaspartate is a synthetic derivative of aspartic acid, characterized by the introduction of an ethylidene group (-CH₂CH₂-) at the β-carbon position of the aspartate backbone. This modification enhances its utility in biochemical and pharmacological applications, particularly in targeted drug delivery and photosensitizer conjugates. Its synthesis typically involves multi-step reactions, including protection/deprotection strategies (e.g., tert-butoxycarbonyl [Boc] groups) and conjugation with amines or chlorin-based moieties, as exemplified in the preparation of related di(aspartate)-ethylenediamine conjugates .

The compound’s structural flexibility allows for functionalization at specific sites (e.g., 131 and 152 positions in chlorin e6 frameworks), enabling tailored interactions with cellular targets.

Properties

CAS No.

97402-97-6

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2S,3Z)-2-amino-3-ethylidenebutanedioic acid

InChI

InChI=1S/C6H9NO4/c1-2-3(5(8)9)4(7)6(10)11/h2,4H,7H2,1H3,(H,8,9)(H,10,11)/b3-2-/t4-/m0/s1

InChI Key

OHNZEFGZTXQOCT-SWOZAWMQSA-N

SMILES

CC=C(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C/C=C(/[C@@H](C(=O)O)N)\C(=O)O

Canonical SMILES

CC=C(C(C(=O)O)N)C(=O)O

Synonyms

eta-ethylidene-DL-aspartate
beta-ethylideneaspartate

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Compound 26 : Features Boc-protected ethylenediamine groups, enhancing solubility in organic solvents during synthesis. Its chlorin e6 core suggests applicability in light-activated therapies .
  • Compound 27: Removal of Boc groups via trifluoroacetic acid (TFA) yields a polar, water-soluble derivative, ideal for cellular uptake studies. The aspartate moiety facilitates conjugation with lysine or other amino acids, broadening its utility in drug delivery systems .
2.2. Functional and Pharmacological Differences
  • Stability : Boc-protected derivatives (e.g., Compound 26) exhibit greater stability during storage but require deprotection for biological activity. In contrast, deprotected analogs (e.g., Compound 27) are more reactive but prone to oxidation .
  • Cellular Uptake: Ethylenediamine-linked aspartates (as in Compound 27) show enhanced cellular permeability compared to non-conjugated aspartates, likely due to amine-mediated endocytosis .
  • Synthetic Complexity : Multi-step syntheses involving Boc protection (Compound 26) reduce overall yields (64%) compared to simpler aspartate derivatives, which often achieve >80% yields in single-step reactions .

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